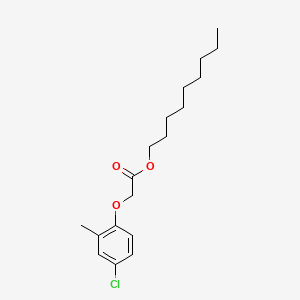

Nonyl (4-chloro-2-methylphenoxy)acetate

Description

Nonyl (4-chloro-2-methylphenoxy)acetate is a herbicidal ionic liquid (HIL) composed of a (4-chloro-2-methylphenoxy)acetate anion paired with a nonyl-containing cation, such as benzalkonium (BA) or didecyldimethylammonium (DDA) . This compound belongs to the phenoxyacetate herbicide family, derived from (4-chloro-2-methylphenoxy)acetic acid (MCPA), a widely used auxin mimic for broadleaf weed control . Its ionic liquid form enhances solubility, reduces volatility, and improves herbicidal efficacy compared to traditional acid or salt formulations .

Properties

CAS No. |

67829-80-5 |

|---|---|

Molecular Formula |

C18H27ClO3 |

Molecular Weight |

326.9 g/mol |

IUPAC Name |

nonyl 2-(4-chloro-2-methylphenoxy)acetate |

InChI |

InChI=1S/C18H27ClO3/c1-3-4-5-6-7-8-9-12-21-18(20)14-22-17-11-10-16(19)13-15(17)2/h10-11,13H,3-9,12,14H2,1-2H3 |

InChI Key |

BPTINZNFNSGNTG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCOC(=O)COC1=C(C=C(C=C1)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonyl (4-chloro-2-methylphenoxy)acetate typically involves the esterification of (4-chloro-2-methylphenoxy)acetic acid with nonanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Nonyl (4-chloro-2-methylphenoxy)acetate can undergo various chemical reactions, including:

Oxidation: The nonyl chain can be oxidized to form carboxylic acids or ketones.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

Nonyl (4-chloro-2-methylphenoxy)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: It can be used in studies involving the effects of phenoxyacetic acid derivatives on biological systems.

Medicine: Research into its potential as a therapeutic agent is ongoing.

Industry: It is used in the formulation of herbicides and pesticides.

Mechanism of Action

The mechanism of action of Nonyl (4-chloro-2-methylphenoxy)acetate involves its interaction with specific molecular targets. In plants, it acts as a synthetic auxin, mimicking the action of natural plant hormones to disrupt normal growth processes. This leads to uncontrolled growth and eventually the death of the plant. The molecular pathways involved include the activation of auxin receptors and the subsequent transcriptional changes that lead to growth inhibition.

Comparison with Similar Compounds

Key Identifiers :

- CAS No.: 2698-39-7 (propyl variant), 3653-48-3 (sodium salt)

- Synonyms: (4-Chloro-2-methylphenoxy)acetic acid nonyl ester, BA(MCPA), DDA(MCPA)

- Molecular Formula: C₁₈H₂₇ClO₃ (varies with cation)

Structural Analogs

Nonyl (4-chloro-2-methylphenoxy)acetate shares structural similarities with other phenoxyacetate-based herbicides and esters. Key analogs include:

Functional Comparisons

Herbicidal Efficacy

- This compound: Exhibits comparable efficacy to commercial MCPA sodium salts (e.g., 90–95% weed suppression in field trials) .

- (2,4-Dichlorophenoxy)acetate (2,4-D): Broader spectrum but lower selectivity, with higher toxicity to non-target plants .

- Bis(2-hydroxyethyl)methyloctadecylammonium (4-chloro-2-methylphenoxy)acetate: Combines herbicidal and plant growth inhibition effects due to dual-functional cations .

Environmental Impact

- This compound: Ionic liquid formulation reduces leaching risk but may inhibit biogas-producing microbial communities at high concentrations (EC₅₀: 15–20 mg/L) .

- Sodium MCPA : Higher water solubility increases groundwater contamination risk .

- MCPA Isobutyl Ester : Greater volatility leads to atmospheric dispersal but shorter soil half-life .

Physicochemical Properties

| Property | This compound | MCPA Isooctyl Ester | 2,4-Dichlorophenoxy)acetate |

|---|---|---|---|

| Hydrogen Bond Acceptors | 3 | 3 | 2 |

| Rotatable Bonds | 10 | 8 | 6 |

| LogP (Octanol-Water) | 4.9 (estimated) | 5.2 | 2.8 |

| Water Solubility (mg/L) | <10 | <5 | 890 |

| Soil Half-Life (days) | 30–45 | 20–30 | 7–14 |

Toxicological Profiles

- 2,4-Dichlorophenoxy)acetate: Classified as a possible human carcinogen (Group 2B) by IARC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.